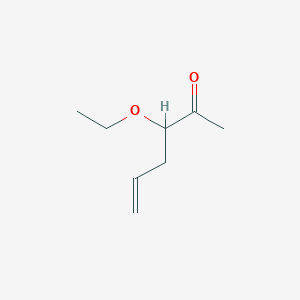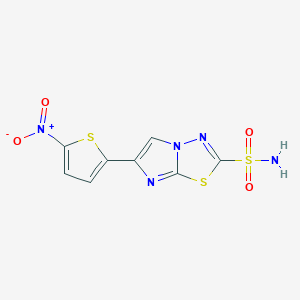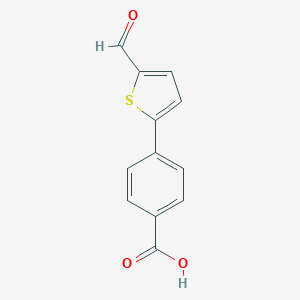
5-Hexen-2-one,3-ethoxy-(9ci)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hexen-2-one,3-ethoxy-(9ci) is an organic compound with the molecular formula C8H14O2 It is a member of the enone family, characterized by the presence of both an alkene and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Hexen-2-one,3-ethoxy-(9ci) can be synthesized through several methods. One common approach involves the reaction of 3-hexen-2-one with ethanol in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate enolate, which then undergoes nucleophilic addition of ethanol to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of 3-ethoxy-5-hexen-2-one typically involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
5-Hexen-2-one,3-ethoxy-(9ci) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted enones depending on the nucleophile used.
Scientific Research Applications
5-Hexen-2-one,3-ethoxy-(9ci) has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.
Mechanism of Action
The mechanism of action of 3-ethoxy-5-hexen-2-one involves its interaction with various molecular targets. The compound can act as a Michael acceptor, participating in conjugate addition reactions with nucleophiles. This reactivity is due to the presence of the electron-deficient carbonyl group, which makes the β-carbon susceptible to nucleophilic attack.
Comparison with Similar Compounds
Similar Compounds
3-Ethoxy-2-cyclohexen-1-one: Similar in structure but with a cyclic backbone.
3-Hexen-2-one: Lacks the ethoxy group, making it less reactive in certain substitution reactions.
5-Ethoxy-3-hexen-2-one: An isomer with different positioning of the ethoxy group.
Uniqueness
5-Hexen-2-one,3-ethoxy-(9ci) is unique due to its linear structure and the presence of both an alkene and a ketone functional group. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and industrial applications.
Properties
CAS No. |
161974-09-0 |
|---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.2 g/mol |
IUPAC Name |
3-ethoxyhex-5-en-2-one |
InChI |
InChI=1S/C8H14O2/c1-4-6-8(7(3)9)10-5-2/h4,8H,1,5-6H2,2-3H3 |
InChI Key |
CPWNVHOBBSCYKU-UHFFFAOYSA-N |
SMILES |
CCOC(CC=C)C(=O)C |
Canonical SMILES |
CCOC(CC=C)C(=O)C |
Synonyms |
5-Hexen-2-one, 3-ethoxy- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Chloromethyl)-5-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B61323.png)

![4-{[(2-tert-Butoxy-2-oxoethyl)amino]methyl}cyclohexane-1-carboxylic acid](/img/structure/B61326.png)
![5-Chloro-1-[4-(trifluoromethoxy)phenyl]tetrazole](/img/structure/B61328.png)
![3-[Bis(cyanomethyl)amino]propanenitrile](/img/structure/B61329.png)
![2-(2-Hydroxyethyl)-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B61332.png)

![Furo[2,3-b]pyridin-5-ol](/img/structure/B61338.png)

![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-methyl-, (1R,2R,4R)-(9CI)](/img/structure/B61343.png)



![(13E)-14-Amino-13-[(4-methylphenyl)hydrazinylidene]-11,15,16-triazatetracyclo[8.7.0.03,8.012,16]heptadeca-1(10),3,5,7,11,14-hexaene-2,9,17-trione](/img/structure/B61351.png)
